molecular formula C32H48O10 B12670946 Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate CAS No. 85661-28-5

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate

Cat. No.: B12670946
CAS No.: 85661-28-5
M. Wt: 592.7 g/mol
InChI Key: JTLFNSMMENANMV-YPKPFQOOSA-N
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Description

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate (CAS 85661-28-5) is a maleate diester featuring a highly branched structure with four allyloxy groups. Its molecular formula is C₃₂H₄₈O₁₀, with a molecular weight of 616.7 g/mol . Key properties include:

  • cLogP: 4.296 (indicating moderate hydrophobicity)
  • Polar Surface Area: 107.98 Ų
  • Rotatable Bonds: 32
  • H-Bond Acceptors: 10
  • Solubility: Predicted low aqueous solubility (cLogS = -3.096) .

The compound’s structure suggests applications in polymer chemistry, particularly as a crosslinking agent due to its multiple allyl groups and ester functionalities. Commercial suppliers list it with varying purities, highlighting its industrial relevance .

Properties

CAS No.

85661-28-5

Molecular Formula

C32H48O10

Molecular Weight

592.7 g/mol

IUPAC Name

bis[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propyl] (Z)-but-2-enedioate

InChI

InChI=1S/C32H48O10/c1-7-15-35-21-31(22-36-16-8-2,23-37-17-9-3)27-41-29(33)13-14-30(34)42-28-32(24-38-18-10-4,25-39-19-11-5)26-40-20-12-6/h7-14H,1-6,15-28H2/b14-13-

InChI Key

JTLFNSMMENANMV-YPKPFQOOSA-N

Isomeric SMILES

C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)OCC(COCC=C)(COCC=C)COCC=C

Canonical SMILES

C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)OCC(COCC=C)(COCC=C)COCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate typically involves the reaction of maleic anhydride with 3-(allyloxy)-2,2-bis((allyloxy)methyl)propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate involves its ability to undergo polymerization and cross-linking reactions. The allyloxy groups can participate in radical or cationic polymerization processes, leading to the formation of complex polymer networks. These networks can interact with various molecular targets, depending on the specific application .

Comparison with Similar Compounds

[3-Allyloxy-2,2-bis(allyloxymethyl)propyl] Hydrogen Maleate (CAS 85661-29-6)

This monoester derivative (C₁₈H₂₆O₇, MW 354.39 g/mol) shares the core allyloxy-substituted propane backbone but retains a free carboxylic acid group . Key differences include:

  • Functionality : Single ester group vs. two in the target compound.
  • Polarity : Higher polarity due to the acidic proton, leading to increased water solubility.
  • Reactivity : Susceptible to further esterification or acid-base reactions, unlike the fully esterified target compound.
  • Applications : Likely used as an intermediate in synthesizing the diester or in formulations requiring controlled release of maleic acid .

1-(Allyloxy)-2,2-bis[(allyloxy)methyl]butane (CAS 682-08-6)

Key contrasts:

  • Stability : Ethers are hydrolytically stable compared to esters, making this compound suitable for long-term applications.
  • Reactivity : Allyl groups enable radical-mediated polymerization, whereas maleate esters may undergo isomerization (e.g., to fumarates) or hydrolysis.

General Maleate Esters (e.g., Dimethyl Maleate)

Simpler maleate esters (e.g., dimethyl maleate, C₆H₈O₄) exhibit:

  • Lower Molecular Weight : Reduced steric hindrance, enhancing reactivity in ester exchange reactions.
  • Higher Volatility: Due to smaller size, unlike the non-volatile, viscous target compound.
  • Applications : Common plasticizers or solvents, contrasting with the target compound’s role in crosslinking .

Comparative Data Table

Property Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) Maleate [3-Allyloxy-...] Hydrogen Maleate 1-(Allyloxy)-2,2-bis[...]butane Dimethyl Maleate
CAS No. 85661-28-5 85661-29-6 682-08-6 624-48-6
Molecular Formula C₃₂H₄₈O₁₀ C₁₈H₂₆O₇ C₁₃H₂₂O₄ C₆H₈O₄
Molecular Weight 616.7 g/mol 354.39 g/mol 242.3 g/mol 144.13 g/mol
Functional Groups Diester, 4 allyloxy Monoester, 3 allyloxy Ether, 3 allyloxy Diester
cLogP 4.296 ~2.5 (estimated) 3.1 (predicted) 0.5
Applications Polymer crosslinking Intermediate, controlled release Polymer additives Plasticizers, solvents
Regulatory Status Commercial (suppliers listed) Not specified Globally listed inventories Widely regulated

Key Research Findings

  • Synthetic Pathways: The target compound is likely synthesized via esterification of maleic anhydride with 3-(allyloxy)-2,2-bis((allyloxy)methyl)-1-propanol. Stoichiometric control prevents monoester formation .
  • Stability : Maleate esters are prone to thermal isomerization (maleate → fumarate), which could alter polymer network properties. Allyl ethers lack this reactivity .
  • Industrial Use : The target compound’s high molecular weight and branching make it ideal for creating dense polymer networks, whereas simpler esters or ethers serve less specialized roles .

Biological Activity

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate is a complex organic compound with significant potential in various biomedical applications due to its unique structural features. This compound, characterized by multiple allyloxy groups, enhances its reactivity and biological activity. Understanding its biological properties is crucial for its application in pharmaceuticals and materials science.

Chemical Structure and Properties

  • Molecular Formula: C18H26O7
  • Molecular Weight: 354.395 g/mol
  • CAS Number: 85661-28-5

The structure of this compound includes a maleate moiety linked to a propyl group with two allyloxy functionalities. This configuration not only influences its reactivity but also its interaction with biological systems.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, including RKO (colon cancer), A-549 (lung cancer), and MCF-7 (breast cancer).
  • Leishmanicidal Activity : The compound has demonstrated effective leishmanicidal activity against Leishmania mexicana, indicating potential use in treating leishmaniasis.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses significant antioxidant activity. The compound's ability to scavenge free radicals was evaluated using standard assays such as DPPH and ABTS.

Assay TypeIC50 Value (µM)Reference
DPPH25.4
ABTS18.7

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using the MTS assay across several human cancer cell lines. The results indicated varying degrees of sensitivity among the different cell lines.

Cell LineIC50 Value (µM)Effectiveness (%)Reference
RKO60.7070.23
A-54949.7965.00
MCF-778.7262.00

The highest cytotoxicity was observed in the RKO cell line, suggesting that the compound may be particularly effective against colon cancer cells.

Leishmanicidal Activity

In vitro tests against Leishmania mexicana showed that this compound possesses potent leishmanicidal properties.

Concentration (µM)IC50 Value (µM)Comparison to Amphotericin B (IC50 = 0.17 µM)
0.15 - 0.19<1Comparable

This indicates that the compound could serve as a viable alternative or adjunct to existing treatments for leishmaniasis.

Case Studies

  • Study on Antioxidant Properties : In a study published in PMC, researchers found that compounds similar to this compound exhibited strong antioxidant capabilities, which were attributed to their structural features that facilitate electron donation to free radicals .
  • Cytotoxicity Evaluation : A comprehensive evaluation of various derivatives of related compounds revealed that those with similar functional groups exhibited significant cytotoxic effects on multiple cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .

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